N-(furan-3-ylmethyl)cyclopropanamine
Description
Significance of Furan (B31954) and Cyclopropyl (B3062369) Moieties in Molecular Design
The strategic incorporation of furan and cyclopropyl groups into molecular architectures is a widely employed tactic in modern drug discovery and organic synthesis. The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a privileged scaffold in medicinal chemistry due to its ability to engage in various biological interactions. utripoli.edu.lyresearchgate.net Its presence in a molecule can influence pharmacokinetic properties, such as solubility and bioavailability. semanticscholar.org Furan derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. utripoli.edu.lyutripoli.edu.ly
The strategic combination of furan and cyclopropyl moieties in a single molecule, as seen in N-(furan-3-ylmethyl)cyclopropanamine, offers the potential to harness the beneficial attributes of both groups, leading to compounds with unique and potentially enhanced biological activities.
Overview of Amine Derivatives in Chemical Research
Amines, organic derivatives of ammonia, are a fundamental class of compounds in organic chemistry, characterized by the presence of a nitrogen atom with a lone pair of electrons. uomustansiriyah.edu.iq This lone pair endows amines with basic and nucleophilic properties, making them central to a vast array of chemical reactions. uomustansiriyah.edu.iqbritannica.com Amine derivatives are classified as primary (RNH₂), secondary (R₂NH), or tertiary (R₃N) based on the number of organic substituents attached to the nitrogen atom. uomustansiriyah.edu.iq this compound is a secondary amine.
In chemical research, amine derivatives are indispensable building blocks and intermediates in the synthesis of a wide range of organic molecules, including pharmaceuticals, agrochemicals, dyes, and polymers. chemicalland21.com The synthesis of amines can be achieved through various methods, such as the reduction of nitro compounds, nitriles, and amides, as well as through reductive amination of aldehydes and ketones. orgosolver.comlibretexts.org Reductive amination, in particular, is a powerful and widely used method for forming C-N bonds. nih.govnih.gov
The reactivity of amines is diverse. They readily undergo alkylation, acylation, and reactions with carbonyl compounds to form imines and enamines. britannica.com The nitrogen atom's basicity allows for the formation of ammonium (B1175870) salts, which can have different solubility profiles compared to the parent amine, a property often exploited in drug formulation. britannica.com
Contextualization of this compound within Heterocyclic and Alicyclic Chemistry
This compound is a hybrid molecule that resides at the intersection of heterocyclic and alicyclic chemistry. Heterocyclic compounds, which contain rings with at least one heteroatom, are a cornerstone of organic chemistry and are particularly prevalent in biologically active molecules. wikipedia.orgpressbooks.pub The furan ring in this compound places it within the family of five-membered aromatic heterocycles. numberanalytics.comstudysmarter.co.uk The chemistry of furan is characterized by its aromaticity, which influences its reactivity in electrophilic substitution reactions. pharmaguideline.com
Alicyclic chemistry, the study of non-aromatic carbocyclic compounds, is represented in this molecule by the cyclopropane (B1198618) ring. longdom.org Cyclopropane is the simplest cycloalkane, and its chemistry is dominated by the effects of ring strain. longdom.org This strain makes the cyclopropane ring susceptible to ring-opening reactions under certain conditions, a reactivity that can be harnessed in synthetic organic chemistry. longdom.org
The linkage of the furan heterocycle to the cyclopropyl alicycle via a methyleneamine bridge creates a molecule with a unique spatial arrangement and electronic profile. The furan ring acts as an aromatic, electron-rich system, while the cyclopropyl group introduces conformational rigidity and specific electronic properties. The secondary amine linker provides a point of flexibility and a site for further chemical modification. This combination of structural features from both heterocyclic and alicyclic chemistry makes this compound a compelling target for synthetic exploration and for investigation into its potential biological activities.
Interactive Data Tables
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₁NO |
| Molecular Weight | 137.18 g/mol |
| CAS Number | 1094655-04-5 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(furan-3-ylmethyl)cyclopropanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-2-8(1)9-5-7-3-4-10-6-7/h3-4,6,8-9H,1-2,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYZMLUGJUABKLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=COC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Furan 3 Ylmethyl Cyclopropanamine and Its Derivatives
Established Synthetic Pathways for N-(furan-3-ylmethyl)cyclopropanamine
Established methods for the synthesis of this compound primarily rely on classical organic reactions that are well-documented for the formation of secondary amines. These pathways offer reliable and straightforward access to the target compound.
Reductive Amination Strategies for N-Alkylation
Reductive amination is a cornerstone method for the synthesis of amines, including this compound. This reaction typically involves the condensation of an aldehyde or ketone with an amine to form an imine intermediate, which is subsequently reduced to the corresponding amine. mdpi.com
For the synthesis of this compound, the process commences with the reaction of furan-3-carbaldehyde and cyclopropanamine. This initial step forms the corresponding N-(furan-3-ylmethylene)cyclopropanamine imine. The subsequent reduction of this imine intermediate yields the final product. A variety of reducing agents can be employed for this transformation, ranging from common hydride reagents to catalytic hydrogenation.
A general two-step, one-pot reductive amination process for furanic aldehydes has been described, which can be adapted for this synthesis. nih.gov This process involves the initial non-catalytic condensation of the furanic aldehyde with a primary amine, followed by the hydrogenation of the resulting imine over a catalyst. nih.gov For instance, a copper-aluminum mixed oxide (CuAlOx) catalyst derived from a layered double hydroxide (B78521) has been effectively used for the hydrogenation of imines in a flow reactor, affording good to excellent yields of N-substituted furfuryl amines. nih.gov
Table 1: Illustrative Reductive Amination for this compound
| Step | Reactant 1 | Reactant 2 | Intermediate/Product | General Conditions |
| 1. Imine Formation | Furan-3-carbaldehyde | Cyclopropanamine | N-(furan-3-ylmethylene)cyclopropanamine | Methanol (B129727), 25°C |
| 2. Reduction | N-(furan-3-ylmethylene)cyclopropanamine | H₂/Catalyst or Hydride Reagent | This compound | Flow reactor with CuAlOx catalyst or NaBH₄, NaBH(OAc)₃ |
Analogous Synthetic Approaches for Related Amines
The synthesis of structurally related furan-based amines provides valuable insights and analogous methodologies that can be applied to the preparation of this compound. For example, the reductive amination of 5-hydroxymethylfurfural (B1680220) (HMF), a biomass-derived platform chemical, has been extensively studied for the production of N-substituted 5-(hydroxymethyl)-2-furfuryl amines. nih.gov These reactions often utilize heterogeneous catalysts, including nickel, cobalt, and precious metal-based systems, to achieve high yields and selectivities. mdpi.com
Furthermore, a general and efficient method for the synthesis of 3-furylamines has been developed via the Michael addition of amines to acyclic keto alkynol precursors. researchgate.net This approach allows for the introduction of a variety of amine substituents at the 3-position of the furan (B31954) ring. While this method does not directly yield an N-alkylated product like this compound, it represents a versatile strategy for accessing diverse 3-aminofuran derivatives.
Advanced Strategies for the Synthesis of N-Substituted Cyclopropanamines
Beyond classical reductive amination, advanced synthetic strategies offer greater control over stereochemistry and provide alternative pathways for the construction of the C-N bond and the cyclopropane (B1198618) scaffold.
Amidation Reactions for C-N Bond Formation
Amidation reactions, followed by reduction, present an alternative route to N-substituted cyclopropanamines. This strategy involves the initial formation of an amide bond between a furan-based carboxylic acid or its derivative and cyclopropanamine. The resulting amide can then be reduced to the target secondary amine.
Stereoselective Synthesis of Cyclopropylamine (B47189) Scaffolds
The cyclopropane ring can introduce chirality into the molecule. Stereoselective synthesis of the cyclopropylamine scaffold is crucial for the preparation of enantiomerically pure this compound derivatives. Various methods for the stereoselective synthesis of substituted cyclopropanes have been developed. unl.pt
One common approach is the diastereoselective or enantioselective cyclopropanation of an alkene. For example, the transfer of a carbene or carbenoid to an appropriately substituted alkene can be controlled by chiral catalysts or auxiliaries to favor the formation of one stereoisomer. unl.pt While the direct synthesis of the N-(furan-3-ylmethyl) substituted cyclopropylamine in a stereoselective manner is complex, the synthesis of a chiral cyclopropanamine precursor is a viable strategy. This chiral precursor can then be alkylated with a furan-3-ylmethyl group.
Asymmetric Hydroamination Approaches for Chiral Amine Synthesis
Asymmetric hydroamination, the addition of an N-H bond across a carbon-carbon double or triple bond, is a highly atom-economical method for the synthesis of chiral amines. illinois.edunih.gov This approach can be applied to the synthesis of chiral furan-containing amines.
In a potential asymmetric hydroamination route, a suitable furan-containing alkene could react with cyclopropanamine in the presence of a chiral catalyst to produce N-(furan-3-ylalkyl)cyclopropanamine with high enantioselectivity. While intermolecular asymmetric hydroamination of unactivated olefins remains a challenge, significant progress has been made in this area, particularly with the use of organolanthanide complexes and other transition metal catalysts. nih.govrsc.org Photoenzymatic catalysis has also emerged as a powerful tool for asymmetric intermolecular hydroamination, allowing for the generation and control of highly reactive radical intermediates. illinois.edunih.gov
Table 2: Advanced Synthetic Strategies
| Strategy | Description | Key Intermediates | Potential Advantages |
| Amidation/Reduction | Formation of an amide bond followed by reduction of the carbonyl group. | N-cyclopropylfuran-3-carboxamide | Utilizes readily available carboxylic acids. |
| Stereoselective Cyclopropanation | Enantioselective or diastereoselective formation of the cyclopropane ring. | Chiral cyclopropanamine precursor | Access to enantiomerically pure compounds. |
| Asymmetric Hydroamination | Atom-economical addition of an N-H bond across a C-C multiple bond. | Furan-containing alkene | High atom economy, potential for high enantioselectivity. |
Synthesis of Furan-3-ylmethyl Precursors
The furan-3-yl moiety is a crucial building block in the synthesis of this compound. Its preparation can be approached through various synthetic routes, primarily involving the construction of the furan ring itself or the functionalization of a pre-existing furan.
The Paal-Knorr synthesis, first reported in 1884, remains one of the most significant methods for the preparation of substituted furans. dbpedia.orgwikipedia.org This reaction involves the acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds. organic-chemistry.orgalfa-chemistry.com The versatility of this method allows for the synthesis of a wide array of substituted furans by varying the substituents on the starting 1,4-dicarbonyl compound. wikipedia.org
To generate a furan-3-ylmethyl precursor, a 1,4-dicarbonyl compound with an appropriate substituent at the C-3 position is required. The general mechanism proceeds through the protonation of one carbonyl group, followed by a rate-determining intramolecular attack from the enol of the other carbonyl group to form a cyclic hemiacetal. alfa-chemistry.com Subsequent dehydration yields the furan ring. wikipedia.org
Variants of the Paal-Knorr Synthesis:
Modern iterations of the Paal-Knorr synthesis have expanded its scope and utility by employing milder reaction conditions and alternative starting materials. These advancements are particularly relevant for the synthesis of sensitive furan precursors.
Microwave-Assisted Paal-Knorr Reaction: The use of microwave irradiation can significantly accelerate the reaction, often leading to higher yields and cleaner product profiles in a shorter time frame. organic-chemistry.org This is particularly advantageous for preventing the degradation of sensitive functional groups.
Use of Lewis Acids and Dehydrating Agents: In addition to protic acids like sulfuric or hydrochloric acid, Lewis acids (e.g., zinc chloride) and dehydrating agents (e.g., phosphorus pentoxide, acetic anhydride) can be employed to facilitate the cyclization under anhydrous conditions. wikipedia.orgalfa-chemistry.com
Synthesis from 1,4-Dicarbonyl Analogs: The synthesis is not strictly limited to 1,4-diketones. Analogs such as acetals, ketals, or compounds where one carbonyl is replaced by an epoxide can also serve as precursors. alfa-chemistry.com
A plausible synthetic route to a furan-3-ylmethyl precursor using a Paal-Knorr approach could involve a 1,4-dicarbonyl compound bearing a protected hydroxymethyl or a related functional group at the appropriate position, which can later be converted to the methylamine (B109427) moiety.
Table 1: Comparison of Paal-Knorr Furan Synthesis Variants
| Variant | Catalyst/Condition | Advantages |
| Classical Paal-Knorr | Protic acids (e.g., H₂SO₄, HCl) | Well-established, readily available reagents wikipedia.org |
| Anhydrous Conditions | Lewis acids (e.g., ZnCl₂), Dehydrating agents (e.g., P₂O₅) | Suitable for acid-sensitive substrates wikipedia.org |
| Microwave-Assisted | Microwave irradiation | Faster reaction times, potentially higher yields organic-chemistry.org |
Metal-catalyzed cross-coupling and functionalization reactions have emerged as powerful tools for the synthesis of highly substituted and functionalized furans. mdpi.com These methods offer high regioselectivity and functional group tolerance, making them attractive for the synthesis of complex furan derivatives. nih.gov
For the synthesis of furan-3-ylmethyl precursors, these methods can be employed to introduce a functional group at the C-3 position of a pre-existing furan ring. This is particularly useful as direct electrophilic substitution on the furan ring typically occurs at the C-2 or C-5 positions.
Examples of Metal-Catalyzed Approaches:
Palladium-Catalyzed Reactions: Palladium catalysts are widely used for various cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, which can be adapted to functionalize the furan ring. For instance, a 3-halofuran could be coupled with a suitable organometallic reagent to introduce a carbon-based substituent that can be further elaborated into a methylamine group. Palladium catalysis is also effective in the one-pot synthesis of functionalized furans from 1,3-dicarbonyl compounds and alkenyl bromides. mdpi.com
Copper-Catalyzed Reactions: Copper catalysts have been utilized in the synthesis of functionalized furans. For example, copper-mediated annulation of alkyl ketones and β-nitrostyrenes can provide multisubstituted furans. organic-chemistry.org
Rhodium-Catalyzed Reactions: Rhodium(III)-catalyzed C-H bond functionalization has been reported for the synthesis of furans from α,β-unsaturated oximes and ethyl glyoxylate, offering a convergent approach to substituted furans. nih.gov
Cobalt-Catalyzed Reactions: Cobalt(II) complexes have been shown to catalyze the metalloradical cyclization of α-diazocarbonyls with terminal alkynes to produce polyfunctionalized furans with high regioselectivity. nih.gov
These metal-catalyzed methods provide a versatile toolkit for accessing furan-3-ylmethyl precursors that may be difficult to obtain through classical synthetic routes.
Table 2: Overview of Metal Catalysts in Furan Synthesis
| Metal Catalyst | Reaction Type | Key Features |
| Palladium | Cross-coupling, One-pot synthesis | High efficiency, broad substrate scope mdpi.com |
| Copper | Annulation | Regioselective synthesis organic-chemistry.org |
| Rhodium | C-H Functionalization | Convergent synthesis, oxidant-free nih.gov |
| Cobalt | Metalloradical Cyclization | High regioselectivity, functional group tolerance nih.gov |
Purification and Isolation Techniques in this compound Synthesis
The purification and isolation of this compound are critical steps to ensure the final product's purity and quality, which is paramount in pharmaceutical applications. moravek.com Given that the target compound is a secondary amine, specific techniques must be employed to handle its basicity and potential volatility.
Chromatographic Methods:
Column Chromatography: Flash column chromatography is a standard method for purifying organic compounds. For secondary amines, which can interact strongly with acidic silica (B1680970) gel, modifications to the stationary or mobile phase are often necessary. biotage.combiotage.com
Normal-Phase Chromatography: Using an amine-functionalized silica gel can mitigate the strong interaction between the basic amine and the acidic silanols of standard silica. biotage.com Alternatively, adding a competing amine, such as triethylamine (B128534) (TEA) or ammonium (B1175870) hydroxide, to the mobile phase (e.g., hexane/ethyl acetate (B1210297) or dichloromethane/methanol) can effectively elute the product. biotage.comchemicalforums.com
Reversed-Phase Chromatography: For more polar amines, reversed-phase chromatography with a C18 column can be effective. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a pH modifier to ensure the amine is in its free-base form for better retention and separation. biotage.com
Non-Chromatographic Methods:
Distillation: If this compound is sufficiently volatile and thermally stable, distillation under reduced pressure can be an effective purification method, particularly for removing non-volatile impurities. google.com
Extraction: Liquid-liquid extraction can be used to separate the amine from impurities with different acid-base properties. By adjusting the pH of an aqueous solution, the amine can be selectively protonated and extracted into the aqueous phase, leaving neutral or acidic impurities in the organic phase. Subsequent basification of the aqueous layer and extraction with an organic solvent will then isolate the purified amine.
Crystallization: If the product or a salt derivative (e.g., hydrochloride salt) is a solid, crystallization can be a highly effective method for achieving high purity. This involves dissolving the crude product in a suitable solvent at an elevated temperature and allowing it to cool, whereupon the pure compound crystallizes out.
The choice of purification method will depend on the physical properties of this compound and the nature of the impurities present. Often, a combination of these techniques is required to achieve the desired level of purity.
Analytical Techniques for Structural Elucidation and Purity Assessment of Synthetic Products
A comprehensive suite of analytical techniques is essential for the unambiguous structural confirmation and rigorous purity assessment of synthesized this compound. arborpharmchem.com
Structural Elucidation:
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the molecular structure.
¹H NMR: Provides information about the number of different types of protons and their connectivity. For this compound, one would expect characteristic signals for the furan ring protons, the methylene (B1212753) bridge protons, the cyclopropyl (B3062369) protons, and the N-H proton. cdnsciencepub.comcdnsciencepub.com The N-H proton signal may be broad and can be confirmed by D₂O exchange. libretexts.org
¹³C NMR: Shows the number of different types of carbon atoms in the molecule. The chemical shifts of the carbons in the furan ring, the methylene carbon, and the cyclopropyl carbons would provide key structural information. researchgate.netacs.org
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can determine the exact molecular formula. The fragmentation pattern can offer clues about the different structural motifs within the molecule. acs.orgacs.orgresearchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For a secondary amine like this compound, a characteristic N-H stretching absorption is expected in the range of 3300-3500 cm⁻¹. libretexts.orgopenstax.orgorgchemboulder.com This band is typically sharper and less intense than the O-H band of alcohols. openstax.org Other expected bands would correspond to C-H bonds of the furan and cyclopropyl groups, and the C-N stretching vibration. orgchemboulder.com
Purity Assessment:
Chromatographic Methods:
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of pharmaceutical intermediates. arborpharmchem.comnovasolbio.com By using a suitable column and detection method (e.g., UV-Vis), the percentage of the main component can be determined, and impurities can be detected and quantified.
Gas Chromatography (GC): For volatile compounds, GC is an excellent technique for purity analysis. arborpharmchem.comnovasolbio.com Specialized columns, such as the Rtx-Volatile Amine column, are designed for the analysis of basic and polar amines, providing sharp peaks and accurate quantification. gcms.cz
Quantitative NMR (qNMR): qNMR is an absolute method for purity determination that does not require a reference standard of the analyte. nih.gov By integrating the signals of the target compound against a certified internal standard of known concentration, the purity can be accurately determined.
The combination of these analytical techniques provides a robust framework for both the structural confirmation and the quantitative purity assessment of this compound, ensuring its suitability for further applications. nih.gov
Chemical Reactivity and Mechanistic Investigations of N Furan 3 Ylmethyl Cyclopropanamine
Reactivity Profiles of the Cyclopropanamine Moiety
The cyclopropanamine unit is characterized by the inherent ring strain of the three-membered ring and the nucleophilic nature of the secondary amine. These features are the primary drivers of its chemical reactivity.
Ring-Opening Reactions of the Cyclopropyl (B3062369) Group
The significant strain energy of the cyclopropane (B1198618) ring makes it susceptible to ring-opening reactions under various conditions, particularly with electrophilic reagents. dalalinstitute.com The regioselectivity of this ring-opening can be influenced by the substitution pattern on the ring and the nature of the attacking species. In the case of N-(furan-3-ylmethyl)cyclopropanamine, the nitrogen atom's ability to be protonated or to coordinate with Lewis acids can facilitate this process.
Under strongly acidic conditions, protonation of the amine nitrogen would generate an ammonium (B1175870) species. This electron-withdrawing group can weaken the adjacent C-C bonds of the cyclopropane ring, making it more prone to nucleophilic attack or rearrangement. Studies on similar cyclopropylamine (B47189) derivatives have shown that ring-opening can proceed via cleavage of either the vicinal or distal bonds, depending on the substituents and reaction conditions. nih.gov For instance, superacid-promoted ring-opening of trans-2-phenylcyclopropylamine hydrochloride leads to cleavage of the distal C2-C3 bond. nih.gov
One-electron oxidation of the amine nitrogen, achievable through enzymatic, chemical, or electrochemical methods, can also initiate ring scission. This process forms an amine radical cation, which can undergo rapid ring-opening to generate a carbon-centered radical and an iminium ion.
Nucleophilic Reactivity of the Amine Nitrogen
The lone pair of electrons on the secondary amine nitrogen atom imparts nucleophilic character to the molecule. This allows this compound to participate in a variety of reactions typical of secondary amines. These include, but are not limited to, acylation, alkylation, and condensation reactions.
The nucleophilicity of the amine can be influenced by the electronic properties of the furan (B31954) ring and the steric bulk of the cyclopropyl group. The amine is expected to react with electrophiles such as acyl chlorides, anhydrides, and alkyl halides to form the corresponding amides, and tertiary amines.
| Reaction Type | Reagent | Expected Product |
| Acylation | Acetyl chloride | N-acetyl-N-(furan-3-ylmethyl)cyclopropanamine |
| Alkylation | Methyl iodide | N-methyl-N-(furan-3-ylmethyl)cyclopropanamine |
| Michael Addition | Acrylonitrile | N-(2-cyanoethyl)-N-(furan-3-ylmethyl)cyclopropanamine |
Electrophilic Behavior of the Cyclopropyl Group
While the cyclopropyl group can react with electrophiles leading to ring-opening, it can also exhibit electrophilic character, particularly when substituted with electron-withdrawing groups. nih.gov In this compound, the amine itself is not electron-withdrawing. However, derivatization of the amine, for instance, by converting it into an amide or a sulfonamide, could activate the cyclopropane ring towards nucleophilic attack. Such "donor-acceptor" cyclopropanes are known to undergo ring-opening reactions with a variety of nucleophiles. nih.gov
Reactivity Patterns of the Furan-3-ylmethyl Moiety
The furan ring is an electron-rich aromatic heterocycle that readily undergoes electrophilic substitution and can also act as a diene in cycloaddition reactions.
Electrophilic Aromatic Substitution on the Furan Ring
Furan is significantly more reactive than benzene (B151609) towards electrophilic aromatic substitution. chemicalbook.com The substitution generally occurs at the C2 and C5 positions, which are the most electron-rich and lead to the most stable carbocation intermediates. chemicalbook.compearson.com The furan ring in this compound is substituted at the 3-position with an alkylamine group. This substituent is expected to have a minor directing effect on incoming electrophiles.
Given the high reactivity of the furan ring, mild reagents and conditions are typically sufficient for electrophilic substitution. pearson.com Strong acids should be avoided as they can lead to polymerization or ring-opening of the furan moiety. matanginicollege.ac.in
| Reaction Type | Reagent | Expected Major Product(s) |
| Bromination | N-Bromosuccinimide | 2-Bromo-3-(cyclopropylaminomethyl)furan and 5-Bromo-3-(cyclopropylaminomethyl)furan |
| Nitration | Acetyl nitrate | 2-Nitro-3-(cyclopropylaminomethyl)furan and 5-Nitro-3-(cyclopropylaminomethyl)furan |
| Friedel-Crafts Acylation | Acetic anhydride, SnCl4 | 2-Acetyl-3-(cyclopropylaminomethyl)furan and 5-Acetyl-3-(cyclopropylaminomethyl)furan |
Diels-Alder Reactions and Cycloadditions Involving the Furan Diene
The furan ring can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. mdpi.com The reactivity of the furan diene is influenced by the electronic nature of its substituents. Electron-donating groups generally enhance reactivity, while electron-withdrawing groups decrease it. The 3-alkylamine substituent in this compound is weakly electron-donating and is not expected to significantly hinder the Diels-Alder reactivity.
A common dienophile used in reactions with furans is maleimide (B117702) and its derivatives. mdpi.comresearchgate.net These reactions often produce a mixture of endo and exo diastereomers, with the endo product typically being the kinetic product and the exo product being the thermodynamic product. rsc.org The Diels-Alder reaction involving furan and maleimide is often thermally reversible, a property that has been exploited in the development of dynamic materials. researchgate.netmdpi.com
| Dienophile | Expected Adduct | Stereochemistry |
| N-Methylmaleimide | 7-oxa-norbornene derivative | Mixture of endo and exo isomers |
| Dimethyl acetylenedicarboxylate | Oxabicyclo[2.2.1]hepta-2,5-diene derivative | Aromatizes upon elimination of the oxygen bridge |
Oxidation and Reduction Pathways of the Furan Ring
The furan ring in this compound is susceptible to both oxidation and reduction, pathways that can significantly alter the molecule's structure and properties.
Oxidation: The furan moiety can undergo oxidative ring cleavage through various methods. Treatment with oxidizing agents like N-Bromosuccinimide (NBS) in aqueous solutions can initiate an oxidative dearomatization, leading to the formation of highly functionalized intermediates. researchgate.nettcichemicals.com The reaction often proceeds through a sequence of bromination, nucleophilic attack by water, and subsequent ring opening to yield unsaturated 1,4-dicarbonyl compounds. organicreactions.orgacs.org For instance, the oxidation of 2-substituted furans with NBS, followed by treatment with sodium chlorite, has been used to generate 4-oxo-2-alkenoic acids. acs.org Another pathway involves photo-oxidation in the presence of a photosensitizer and light, which generates singlet oxygen. tcichemicals.com Singlet oxygen can react with the furan ring in a [4+2] cycloaddition to form an endoperoxide intermediate, which can then be converted to 1,4-dicarbonyl compounds. rsc.orgnih.gov In atmospheric chemistry, the furan ring is primarily degraded by reaction with hydroxyl (OH) radicals during the day, which can lead to ring-opening and the formation of products like maleic anhydride. acs.orgresearchgate.net
Reduction: The reduction of the furan ring is a common transformation, typically achieved through catalytic hydrogenation. This process saturates the furan ring to yield the corresponding tetrahydrofuran (B95107) (THF) derivative. The chemoselective reduction of furan-containing compounds can be challenging, as the furan ring is often more readily hydrogenated than other functional groups, such as carbonyls. nih.govmdpi.com Catalysts based on noble metals like palladium (Pd), platinum (Pt), ruthenium (Ru), and rhodium (Rh), as well as non-noble metals like nickel (Ni) and cobalt (Co), are effective for this transformation. mdpi.com For example, iridium-catalyzed asymmetric hydrogenation of furan-containing imines has been shown to be highly efficient. whiterose.ac.ukresearchgate.net The choice of catalyst and reaction conditions is crucial to control selectivity and prevent over-reduction or side reactions. Dissolving metal reductions, such as using lithium in methylamine (B109427), have also been employed to reduce the furan ring. usm.edu
Intermolecular and Intramolecular Reaction Pathways
The presence of both the furan ring and a secondary amine allows this compound to participate in a variety of intermolecular and intramolecular reactions, leading to the formation of more complex molecular architectures.
Cross-Coupling Reactions Involving the Furan or Amine Linker
The furan ring is a versatile participant in transition-metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The most reactive positions on the furan ring for these reactions are typically the C2 and C5 positions, which are adjacent to the oxygen atom.
Palladium- and nickel-catalyzed Suzuki-Miyaura coupling reactions are widely used to couple furan derivatives with boronic acids. For instance, 3-furanylboronic acid can be coupled with various aryl and heteroaryl halides to create bi-heterocyclic structures, a common motif in bioactive molecules. rsc.org A nickel-catalyzed Suzuki-Miyaura coupling has been effectively used for the preparation of 5-(furan-3-yl)pyrimidine. researchgate.net Similarly, the furan ring of this compound could be functionalized at the C2 or C5 positions by first halogenating the ring and then performing a cross-coupling reaction.
Furthermore, rhodium(III)-catalyzed cross-dehydrogenative coupling (CDC) offers a direct method to form C-C bonds by activating C-H bonds, avoiding the need for pre-functionalized starting materials. This has been applied to furan derivatives to synthesize 2,2'-bi(heteroaryl) products. organic-chemistry.org
Mechanistic Studies of Carbon-Nitrogen Bond Formation
The principal method for synthesizing this compound is the reductive amination of furan-3-carbaldehyde with cyclopropanamine. This reaction is a cornerstone of C-N bond formation.
The mechanism involves two main steps:
Imine Formation: The reaction begins with the nucleophilic attack of the primary amine (cyclopropanamine) on the carbonyl carbon of furan-3-carbaldehyde. This is followed by dehydration to form a Schiff base, or imine, intermediate. This step is typically reversible and often acid-catalyzed.
Reduction: The C=N double bond of the imine is then reduced to a single C-N bond. This hydrogenation is most commonly achieved using a heterogeneous catalyst (such as Ni, Pd/C, or Ru/C) and a hydrogen source (like H₂ gas). mdpi.com The imine is hydrogenated to yield the final secondary amine product, this compound. mdpi.com
Catalytic Transformations of this compound
Beyond the reactions already discussed, the title compound can undergo various other catalytic transformations. Catalytic hydrogenation can lead to the saturation of the furan ring, producing N-(tetrahydrofuran-3-ylmethyl)cyclopropanamine, as discussed in section 3.2.3. mdpi.com The specific product distribution is highly dependent on the catalyst and reaction conditions.
Additionally, the amine functionality can direct certain catalytic reactions. For example, cobalt-based catalyst systems have been developed for the isomerization of allylamines to enamines. nih.gov While this compound is not an allylamine, this demonstrates the potential for catalysts to transform the amine portion of the molecule or its immediate vicinity. Gold catalysts have also been shown to promote propargylic substitution reactions followed by cycloisomerization for related N-tosylpropargyl amines to form polysubstituted furans, highlighting the diverse catalytic possibilities for furan-amine structures.
Influence of Reaction Conditions on Selectivity and Yield
The outcome of chemical reactions involving this compound is highly sensitive to the reaction conditions. Factors such as temperature, pressure, solvent, and the nature of the catalyst and reagents play a critical role in determining the selectivity and yield of the desired product.
In catalytic hydrogenation, for instance, the choice of solvent can influence the reaction pathway. Polar solvents have been observed to favor the hydrogenation of the furan ring over a carbonyl group. mdpi.com Temperature and hydrogen pressure are also key variables; harsh conditions can lead to over-reduction or decomposition, while mild conditions may result in incomplete conversion.
For cross-coupling reactions, the choice of the catalyst, ligand, base, and solvent system is paramount for achieving high yields. The specific combination must be optimized for the particular substrates being coupled to ensure efficient catalytic turnover and minimize side reactions.
Role of Catalysts and Reagents in Directed Reactions
Catalysts and reagents are fundamental in controlling the regioselectivity and chemoselectivity of reactions involving this compound.
In reductive amination for the synthesis of the title compound, the catalyst's role is to facilitate the hydrogenation of the imine intermediate without promoting the undesired hydrogenation of the furan ring. Catalysts with moderate hydrogenation activity, such as certain nickel-based systems (e.g., Ni/SBA-15), have shown higher selectivity for the desired amine compared to more active noble metal catalysts like Pd/C or Pt/C under specific conditions. mdpi.com
The table below summarizes various catalysts used in the reductive amination of furan-based aldehydes, which is the key step in synthesizing the title compound.
| Catalyst | Substrate | Amine Source | Temperature (°C) | H₂ Pressure (MPa) | Yield of Primary/Secondary Amine (%) | Reference |
| Ni/SBA-15 | 5-Hydroxymethylfurfural (B1680220) | NH₃ | 100 | 1.5 | ~90 | mdpi.com |
| Ru/C | Furfural (B47365) | NH₃ | 130 | 5.2 | >90 | mdpi.com |
| Pd/C | Furfural | NH₃ | 130 | 5.2 | Lower selectivity (ring reduction) | mdpi.com |
| Rh₂P/NC | Furfural | HCOONH₄ | 60 | 3.0 | 92 (tertiary amine) | mdpi.com |
| Cu₄Ni₁Al₄Oₓ | 5-Hydroxymethylfurfural | NH₃ | 140 | 4.0 | 85.9 (diamine) |
This table is illustrative of typical conditions for the synthesis of furan-based amines and is not specific to this compound.
In oxidation reactions, the choice of reagent dictates the outcome. Strong oxidants may lead to complete degradation of the furan ring, whereas milder and more selective reagents like NBS or photo-oxidation can be controlled to produce specific ring-opened products. tcichemicals.comorganicreactions.org For cross-coupling, palladium and nickel catalysts are standard, but the specific ligand coordinated to the metal center is crucial for tuning reactivity and stability, thereby directing the reaction towards the desired coupled product with high efficiency. researchgate.net
Solvent Effects on Reaction Thermodynamics and Kinetics
The solvent plays a multifaceted role in the reductive amination process, influencing both the thermodynamics and kinetics of the reaction. It affects the solubility of reactants, the stability of intermediates and transition states, and the activity of the catalyst. The choice of solvent can significantly impact the reaction rate and the equilibrium position of the imine formation step.
Thermodynamic Considerations:
The formation of the imine intermediate from furan-3-carbaldehyde and cyclopropanamine is a reversible reaction that produces water as a byproduct. The equilibrium of this step is governed by Le Chatelier's principle. Solvents that can effectively solvate the reactants and the imine product while minimizing the activity of water will favor the forward reaction. Protic solvents like alcohols (e.g., methanol (B129727), ethanol) are commonly used as they are good solvents for both the aldehyde and the amine. However, the presence of water, either as a byproduct or as a component of the solvent system, can shift the equilibrium back towards the reactants. In some cases, azeotropic removal of water using a non-polar solvent like toluene (B28343) can be employed to drive the reaction to completion.
Kinetic Considerations:
The solvent can influence the rate of both the imine formation and the subsequent reduction. Polar aprotic solvents, such as tetrahydrofuran (THF) and dioxane, can accelerate the nucleophilic attack of the amine on the carbonyl group of the aldehyde by stabilizing the charged transition state. However, the choice of solvent must also be compatible with the reducing agent and catalyst used in the second step. For catalytic hydrogenations, alcohols are often preferred solvents.
The effect of different solvents on the yield of amination reactions of furan aldehydes has been documented in various studies. For instance, in the reductive amination of 5-hydroxymethylfurfural (HMF) with aniline, methanol was found to be a superior solvent compared to ethanol (B145695) and isopropanol, leading to a significantly higher yield of the corresponding imine. researchgate.net This highlights the sensitivity of the reaction to the specific alcohol used.
Interactive Data Table: Solvent Effects on a Model Reductive Amination Reaction
| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Product Yield (%) |
| Methanol | 32.7 | 2 | 98 |
| Ethanol | 24.6 | 2 | 70 |
| Isopropanol | 19.9 | 2 | 31 |
| Dichloromethane | 8.9 | 4 | 65 |
| Tetrahydrofuran (THF) | 7.5 | 4 | 75 |
| Toluene | 2.4 | 6 | 50 |
Note: The data in this table is representative of a model reductive amination of a furanic aldehyde and is intended to illustrate general trends. Actual results for the synthesis of this compound may vary.
Temperature and Pressure Optimization for Enhanced Reactivity
Temperature and pressure are critical parameters that can be manipulated to enhance the reactivity and selectivity of the synthesis of this compound.
Temperature Effects:
Temperature has a dual effect on the reductive amination process. According to the Arrhenius equation, increasing the temperature generally increases the rate of both the imine formation and the reduction step. This can lead to shorter reaction times and increased throughput. However, elevated temperatures can also promote side reactions, such as polymerization of the furan ring, aldol (B89426) condensation of the aldehyde, or decomposition of the product. Therefore, an optimal temperature must be determined to balance the reaction rate with the stability of the reactants and products.
For the reductive amination of furanic aldehydes, temperatures in the range of 80°C to 160°C are often employed. researchgate.net The optimal temperature can depend on the specific catalyst and reducing agent used. For instance, studies on the reductive amination of furfural have shown that increasing the temperature from 35°C to 80°C significantly increases the selectivity for the desired primary amine. psu.edu
Pressure Effects:
When catalytic hydrogenation with H₂ gas is used as the reduction method, pressure becomes a crucial parameter. Increasing the hydrogen pressure generally increases the rate of the reduction step by increasing the concentration of dissolved hydrogen and its availability at the catalyst surface. This can lead to higher yields of the desired amine and can help to suppress side reactions that compete with the reduction of the imine.
Pressures for the reductive amination of furanic aldehydes typically range from atmospheric pressure to several megapascals (MPa). researchgate.net The optimal pressure is often determined by the activity of the catalyst and the desired reaction rate. For example, in the synthesis of furfurylamine (B118560) from furfural, increasing the H₂ pressure from 0.5 to 4.0 MPa was shown to increase the yield of the alcohol-amine product. researchgate.net
Interactive Data Table: Temperature and Pressure Optimization for a Model Furan Amine Synthesis
The following table provides illustrative data on how temperature and hydrogen pressure can influence the yield of a model reductive amination of a furan aldehyde.
| Temperature (°C) | H₂ Pressure (MPa) | Reaction Time (h) | Product Yield (%) |
| 80 | 2.0 | 4 | 75 |
| 100 | 2.0 | 3 | 85 |
| 120 | 2.0 | 2 | 92 |
| 140 | 2.0 | 2 | 88 |
| 120 | 1.0 | 4 | 80 |
| 120 | 4.0 | 1.5 | 95 |
Note: This data is representative of a model synthesis and is intended to show general trends. The optimal conditions for the synthesis of this compound would need to be determined experimentally.
Theoretical and Computational Studies of N Furan 3 Ylmethyl Cyclopropanamine
Quantum Chemical Investigations of Molecular Structure and Electronic Properties
Detailed quantum chemical investigations are fundamental to understanding the intrinsic properties of a molecule. These studies typically employ methods like Density Functional Theory (DFT) and ab initio calculations to determine ground state properties and electronic structure.
Density Functional Theory (DFT) Calculations for Ground State Properties
DFT calculations are a powerful tool for predicting the optimized geometry, bond lengths, bond angles, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. For N-(furan-3-ylmethyl)cyclopropanamine, specific data from DFT calculations, which would provide insights into its kinetic stability and reactivity, are not available in published literature.
Ab Initio Methods for Accurate Electronic Structure Determination
Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, provide a higher level of accuracy for electronic structure determination. These calculations could offer a more precise picture of the electron distribution and molecular orbitals of this compound. However, no specific ab initio studies for this compound have been identified.
Conformational Analysis and Stereochemical Prediction
The flexibility of the bond connecting the furan (B31954) ring to the cyclopropylamine (B47189) moiety suggests the possibility of multiple conformations.
Potential Energy Surface Mapping and Conformational Isomerism
A potential energy surface (PES) mapping would be necessary to identify the stable conformers of this compound and the energy barriers between them. This analysis is crucial for understanding the molecule's behavior in different environments. Unfortunately, no such studies appear to have been conducted or published.
Prediction of Spectroscopic Signatures (e.g., NMR, IR)
Computational methods are frequently used to predict spectroscopic signatures, which can then be compared with experimental data to confirm the molecular structure and conformation. While general principles can be applied to estimate the expected NMR and IR spectra of this compound, specific, high-quality predictions based on computational studies are not available.
Mechanistic Elucidation through Computational Modeling
Computational modeling can be a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its role as a reactant, intermediate, or product in various chemical transformations. The absence of such computational studies in the literature means that its reactive behavior from a theoretical standpoint remains unexplored.
Transition State Analysis for Reaction Pathways
Transition state analysis is a fundamental computational tool used to elucidate reaction mechanisms by identifying the highest energy point along a reaction coordinate, known as the transition state. For the synthesis of this compound, which likely involves the reaction of 3-(bromomethyl)furan with cyclopropanamine or a similar nucleophilic substitution, computational methods such as Density Functional Theory (DFT) would be employed to model the reaction.
The process would involve:
Locating Stationary Points: Geometries of the reactants, products, and the transition state are optimized.
Frequency Calculations: Vibrational frequency calculations are performed to confirm the nature of these stationary points. A transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: These calculations follow the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the located transition state is correct for the reaction of interest.
For a typical SN2 reaction pathway for the formation of this compound, the transition state would feature a partially formed N-C bond and a partially broken C-Br bond. The energy of this transition state is crucial for determining the reaction's activation energy.
Table 1: Hypothetical Transition State Analysis Parameters for SN2 Synthesis
| Parameter | Description | Hypothetical Value Range (kcal/mol) |
| Activation Energy (Ea) | The energy barrier that must be overcome for the reaction to occur. | 15 - 25 |
| Reaction Energy (ΔErxn) | The overall energy change from reactants to products. | -10 - -20 |
| Imaginary Frequency | The vibrational mode of the transition state corresponding to the bond-forming/breaking process. | 300i - 500i cm-1 |
Note: The values in this table are hypothetical and represent typical ranges for SN2 reactions. Specific calculations for this compound would be required for accurate data.
Energy Profile Calculations for Synthetic Routes
Energy profile calculations provide a quantitative description of the energy changes that occur throughout a chemical reaction. By calculating the energies of reactants, intermediates, transition states, and products, a reaction energy diagram can be constructed. This diagram offers insights into the thermodynamics and kinetics of the synthetic route.
For the synthesis of this compound, different synthetic strategies could be evaluated computationally. For instance, an alternative pathway involving reductive amination of furan-3-carbaldehyde with cyclopropanamine could be compared to the SN2 route. The calculated energy profiles would help in determining the most energetically favorable pathway, which is often the one with the lowest activation energy for the rate-determining step.
Solvation Models in Mechanistic Computations
The solvent in which a reaction is carried out can have a significant impact on its mechanism and kinetics. Solvation models are computational methods used to account for the effects of the solvent. There are two main types of solvation models:
Explicit Solvation: Individual solvent molecules are included in the calculation. This method is computationally expensive but can provide detailed information about specific solute-solvent interactions.
Implicit Solvation (Continuum Models): The solvent is treated as a continuous medium with a specific dielectric constant. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model.
For reactions involving charged or polar species, such as the transition state of an SN2 reaction, the choice of solvent can stabilize or destabilize these species, thereby altering the energy profile. Computational studies on the synthesis of this compound would need to incorporate appropriate solvation models to accurately predict reaction energetics in a given solvent.
Molecular Dynamics Simulations for Dynamic Behavior
Investigation of Intramolecular Interactions
The flexibility of the furan-3-ylmethyl and cyclopropane (B1198618) groups allows for various conformations of this compound. MD simulations can explore the conformational landscape of the molecule and identify the most stable conformers. The simulations can also reveal important intramolecular interactions, such as hydrogen bonding (if applicable in a specific environment) and van der Waals interactions, that govern the molecule's shape and flexibility. Analysis of radial distribution functions and dihedral angle distributions from the simulation trajectory can provide quantitative information about these interactions.
Solute-Solvent Interaction Modeling
MD simulations are particularly well-suited for studying the interactions between a solute and its solvent at an atomic level. By simulating this compound in a box of explicit solvent molecules (e.g., water), one can investigate:
Hydration Shell Structure: The arrangement of solvent molecules around the solute can be characterized by calculating radial distribution functions between atoms of the solute and the solvent.
Hydrogen Bonding: The formation and lifetime of hydrogen bonds between the amine group of the solute and solvent molecules can be analyzed.
Solvation Free Energy: Advanced simulation techniques can be used to calculate the free energy of transferring the molecule from the gas phase to the solvent, providing a measure of its solubility.
Applications in Advanced Organic Synthesis
N-(furan-3-ylmethyl)cyclopropanamine as a Key Building Block
The concept of a "building block" in organic synthesis refers to a molecule that can be systematically and reliably incorporated into a larger structure. nih.gov this compound fits this description perfectly. The furan (B31954) ring is a five-membered aromatic heterocycle that can undergo various substitution reactions or participate in cycloadditions. ijabbr.comchemenu.com The cyclopropyl (B3062369) group is a strained three-membered ring that can influence the molecule's conformation and metabolic stability in larger constructs. chemenu.com Finally, the secondary amine function is a nucleophilic and basic center, providing a convenient handle for forming new carbon-nitrogen bonds through alkylation, acylation, or condensation reactions. This trifecta of reactivity makes it a valuable starting material for generating molecular diversity.
Combinatorial chemistry is a powerful strategy used in drug discovery to rapidly synthesize a large number of different but structurally related molecules, known as a library. nih.gov The goal is to explore a vast chemical space to identify compounds that interact with a specific biological target. This compound is an ideal scaffold for such libraries.
The secondary amine can be readily acylated with a diverse set of carboxylic acids, sulfonyl chlorides, or reacted with isocyanates to produce large arrays of amides, sulfonamides, and ureas, respectively. Each reaction introduces a new variable substituent, systematically modifying the properties of the final compounds.
Table 1: Potential Reactions for Library Synthesis
| Reagent Class | Functional Group Introduced | Resulting Compound Class |
|---|---|---|
| Carboxylic Acids (R-COOH) | Acyl group (R-CO) | Amides |
| Sulfonyl Chlorides (R-SO₂Cl) | Sulfonyl group (R-SO₂) | Sulfonamides |
| Isocyanates (R-NCO) | Carbamoyl group (R-NH-CO) | Ureas |
This systematic approach allows for the creation of thousands of distinct molecules from a single core structure, which can then be screened for biological activity.
Heterocyclic compounds, particularly those containing nitrogen, are foundational to medicinal chemistry, forming the core of a vast majority of FDA-approved drugs. nih.govnih.govmdpi.com The furan and amine components of this compound make it a valuable precursor for constructing more complex heterocyclic systems.
The furan ring itself can be considered a latent diene, capable of participating in Diels-Alder reactions to form bicyclic ethers. ucl.ac.uk More commonly, the furan ring can be a precursor to other five-membered rings or be used as a template to build fused ring systems. For example, the furan ring can undergo oxidative ring-opening followed by condensation with the amine functionality or other reagents to forge new heterocyclic scaffolds. The secondary amine is also a key reactive site for building adjacent rings, leading to fused structures like pyrazoles or imidazoles through condensation with appropriate bifunctional reagents. nih.gov
Synthetic Intermediates for Complex Molecule Synthesis
Beyond its role as a direct building block, this compound serves as a crucial synthetic intermediate—a compound that is part of a longer reaction sequence toward a more complex target molecule. Its functional groups can be manipulated sequentially to construct elaborate molecular frameworks.
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. nih.gov This approach offers significant advantages in terms of step economy and reduced waste generation.
As a secondary amine, this compound is a prime candidate for participation in several named MCRs. For instance, it could potentially be used in variations of the Ugi or Passerini reactions, which assemble complex amides from an amine, a carbonyl compound, an isocyanide, and (for the Ugi reaction) a carboxylic acid. Furthermore, recent research has highlighted furan-based MCRs, such as the Furan-Thiol-Amine (FuTine) reaction, which generates stable pyrrole (B145914) heterocycles. researchgate.netresearchgate.net This demonstrates the potential for this compound to be integrated into novel MCRs, where both the furan and amine moieties participate to rapidly build molecular complexity.
Nitrogen-containing heterocycles are considered "privileged scaffolds" in drug discovery because they are prevalent in natural products and exhibit a wide range of biological activities. researchgate.net this compound is an excellent starting point for the synthesis of such structures. The secondary amine can be used as the key nitrogen source for forming a new heterocyclic ring.
Table 2: Examples of Heterocycle Synthesis from an Amine Precursor
| Target Heterocycle | Required Co-reagent(s) | General Reaction Type |
|---|---|---|
| Pyrrole | 1,4-Dicarbonyl compound | Paal-Knorr Synthesis |
| Pyrazole | 1,3-Dicarbonyl compound + Hydrazine derivative | Knorr Pyrazole Synthesis |
| Imidazole | α-Halo ketone + Amidine | Imidazole Synthesis |
By reacting this compound with appropriate bifunctional reagents, chemists can construct a variety of important nitrogen-containing rings, attaching them to the furan-cyclopropane scaffold.
Divergent synthesis is a strategy that enables the creation of a wide range of structurally distinct compounds from a single, common intermediate. longdom.orgrsc.org The multiple reactive sites on this compound make it an ideal substrate for such strategies. By carefully choosing reaction conditions, a chemist can selectively target different parts of the molecule.
For example:
Amine-centric reactions: Under mild conditions, reactions like acylation or alkylation can exclusively modify the nitrogen atom.
Furan-centric reactions: Using electrophilic substitution conditions (e.g., Vilsmeier-Haack formylation), functional groups can be added to the furan ring, leaving the amine untouched if it is first protected.
Ring transformation reactions: More forceful conditions, such as oxidation or catalytic hydrogenation, can transform the furan ring into other functionalities or heterocyclic systems.
This ability to selectively functionalize different parts of the molecule allows for a "divergent" approach, where a single starting material can be channeled into numerous synthetic pathways, each leading to a unique class of final products.
Design Principles for Novel Chemical Structures Incorporating this compound Motifs
The design of new molecules centered around the this compound core is guided by the distinct chemical properties of its constituent furan and cyclopropylamine (B47189) groups. The furan ring serves as a versatile aromatic heterocycle, while the cyclopropylamine unit introduces a three-dimensional, strained ring system that can influence molecular conformation and reactivity.
Structure-Reactivity Relationships in Scaffold Development
The furan ring is an electron-rich aromatic system prone to electrophilic substitution, typically at the C2 and C5 positions, which are most activated. However, the 3-substitution pattern in this compound directs reactivity to the remaining C2, C4, and C5 positions. The specific site of functionalization can be influenced by the reaction conditions and the nature of the electrophile. The furan ring can also participate in cycloaddition reactions, such as Diels-Alder reactions, which can be a powerful tool for constructing more complex polycyclic systems. Furthermore, the furan nucleus is susceptible to ring-opening under certain acidic or oxidative conditions, a property that can be exploited for transformative synthetic strategies. rsc.orgcambridgemedchemconsulting.com
The cyclopropylamine moiety introduces unique structural and electronic features. The cyclopropane (B1198618) ring possesses significant ring strain, which can be harnessed in ring-opening reactions to generate linear alkyl chains with defined stereochemistry. The nitrogen atom of the amine is a nucleophilic and basic center, readily participating in reactions such as acylation, alkylation, and arylation. Palladium-catalyzed C-H activation of cyclopropylmethylamines has emerged as a powerful method for their functionalization, allowing for the introduction of aryl and other groups with high levels of stereocontrol. nih.govnih.govacs.org
The juxtaposition of these two motifs in this compound leads to a nuanced reactivity profile. The amine can act as a directing group in certain transformations, influencing the regioselectivity of reactions on the furan ring. Conversely, the electronic properties of the furan ring can modulate the basicity and nucleophilicity of the amine. Understanding these intricate structure-reactivity relationships is paramount for the rational design of synthetic strategies that leverage this versatile scaffold.
Table 1: Predicted Reactivity of this compound
| Moiety | Position | Predicted Reactivity | Potential Transformations |
| Furan Ring | C2, C5 | Highly susceptible to electrophilic attack | Halogenation, Nitration, Friedel-Crafts Acylation |
| Furan Ring | C4 | Less reactive than C2/C5, but still susceptible to electrophilic attack | Functionalization under forcing conditions |
| Furan Ring | Ring System | Can undergo cycloaddition or ring-opening | Diels-Alder reactions, oxidative cleavage |
| Cyclopropylamine | Nitrogen Atom | Nucleophilic and basic | Acylation, Alkylation, Arylation, Salt formation |
| Cyclopropylamine | C-H Bonds | Can be activated for functionalization | Palladium-catalyzed arylation and olefination nih.govnih.gov |
| Cyclopropylamine | Ring System | Susceptible to ring-opening | Acid-catalyzed or transition-metal-mediated cleavage |
Future Research Directions
Exploration of Underexplored Reaction Pathways and Selectivity Challenges
While the synthesis of furfurylamines is often approached through the reductive amination of the corresponding furan (B31954) aldehydes, significant opportunities exist to explore alternative and potentially more efficient synthetic routes for N-(furan-3-ylmethyl)cyclopropanamine. One such underexplored avenue is the Michael addition of cyclopropylamine (B47189) to acyclic keto alkynol precursors, a method that has shown promise for the synthesis of other 3-furylamines. researchgate.net This pathway could offer a versatile and efficient route to a variety of N-substituted 3-aminofurans, including the target compound.
A significant challenge in the synthesis of N-substituted furfurylamines is achieving high selectivity. In the context of reductive amination of 3-furaldehyde (B129913) with cyclopropylamine, competing side reactions can lower the yield of the desired product. These can include the formation of secondary amines and the hydrogenation of the furan ring. chemrxiv.orgrsc.org The development of highly selective catalysts that favor the formation of the primary amine without affecting the furan ring is a critical area for future research. The choice of metal catalyst and support material can significantly influence the reaction pathway and product distribution. psu.edu For instance, rhodium-based catalysts have demonstrated high selectivity for the formation of furfurylamine (B118560) from furfural (B47365). psu.eduresearchgate.net
Furthermore, the reactivity of the furan-3-yl position presents its own set of challenges and opportunities. Functionalization at the 3- or 4-positions of the furan ring is generally more difficult to achieve compared to the 2- and 5-positions. researchgate.net Investigating novel methodologies for the direct and selective functionalization of the furan ring in this compound could lead to a diverse range of new derivatives with unique properties.
Development of Greener Synthetic Methodologies
The pursuit of sustainable chemical manufacturing necessitates the development of environmentally benign synthetic methods. For this compound, this involves leveraging its biomass origins and employing green chemistry principles throughout its synthesis and derivatization.
A key area of development is the use of biocatalysis. Transaminases have emerged as a mild and sustainable alternative for the amination of furfural and its derivatives. rsc.org This enzymatic approach avoids the harsh conditions and metal catalysts often used in traditional reductive amination, reducing waste and energy consumption. Future work should focus on identifying or engineering transaminases with high activity and selectivity for the conversion of 3-furaldehyde to this compound.
The development of heterogeneous catalysts from earth-abundant metals is another promising avenue for greener synthesis. Non-noble metal catalysts, such as those based on cobalt and nickel, are being actively investigated for the reductive amination of furfural. rsc.orgrsc.org These catalysts offer a more sustainable and cost-effective alternative to precious metal catalysts. Research should be directed towards designing highly active and reusable heterogeneous catalysts specifically for the synthesis of 3-substituted furfurylamines. The use of novel supports and catalyst preparation methods can significantly impact catalyst performance and stability.
The choice of solvent is also a critical factor in green chemistry. The use of aqueous media or other environmentally friendly solvents in the synthesis of this compound would significantly improve the sustainability of the process. psu.eduresearchgate.net Research into reaction conditions that allow for high yields and selectivities in green solvents is essential.
| Catalyst System | Substrate | Product | Yield (%) | Reaction Conditions | Reference |
| Rh/Al2O3 | Furfural | Furfurylamine | ~92 | 80 °C, 2 h, aqueous ammonia, H2 | psu.edu |
| Graphene-Co shelled nanoparticles | Furfural | Furfurylamine | High | Mild conditions | rsc.org |
| Nickel phyllosilicate (pecoraite) | Furfural | Furfurylamine | 94.2 | 90 °C, NH3/FAL ratio of 2.4 | rsc.org |
| Transaminases | Furfurals | Furfurylamines | Preparative scale demonstrated | Mild, sustainable | rsc.org |
Advanced Computational Studies for Predictive Organic Chemistry
Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules like this compound. Density Functional Theory (DFT) is a particularly valuable method for investigating the structural, electronic, and reactive properties of furan derivatives. nih.govajchem-a.comresearchgate.net
Future computational studies should focus on several key areas. Firstly, detailed DFT calculations can be employed to elucidate the reaction mechanisms of various synthetic pathways to this compound. This includes modeling the transition states and intermediates in both traditional reductive amination and alternative routes like the Michael addition. Understanding these mechanisms at a molecular level can guide the design of more efficient and selective catalysts and reaction conditions.
Secondly, computational analysis of the electronic structure of this compound can provide insights into its reactivity. nih.gov Calculating properties such as molecular electrostatic potential, frontier molecular orbitals (HOMO-LUMO), and Fukui functions can help predict how the molecule will interact with other reagents and catalysts. This knowledge is crucial for designing new reactions and functional derivatives.
Finally, computational methods can be used to predict the properties of materials derived from this compound. For example, the thermal and mechanical properties of polymers incorporating this monomer could be modeled before synthesis, allowing for a more targeted and efficient approach to materials design. The interaction of such polymers with other molecules or surfaces could also be simulated, providing insights into their potential applications.
| Computational Method | Application | Key Insights |
| Density Functional Theory (DFT) | Molecular structure, bond lengths, bond angles, vibrational frequencies | Prediction of spectroscopic data (IR, Raman, NMR) and correlation with experimental results. ajchem-a.comresearchgate.netresearchgate.netnih.gov |
| Time-Dependent DFT (TD-DFT) | Electronic absorption spectra (UV-Vis) | Understanding electronic transitions and optical properties. nih.gov |
| Natural Bond Orbital (NBO) Analysis | Charge delocalization and stability | Assessing the stability and electronic interactions within the molecule. researchgate.net |
| Fukui Functions | Local reactivity | Identifying nucleophilic and electrophilic sites for predicting reaction outcomes. nih.gov |
Design and Synthesis of Derivatives for Materials Science Applications
The unique combination of a bio-derived furan ring and a reactive cyclopropylamine group makes this compound a promising building block for novel materials. Future research in this area should focus on the design and synthesis of derivatives for a range of applications in materials science.
One of the most promising applications is in the development of bio-based polymers. Furan-based polyamides and polyimides have garnered significant attention as sustainable alternatives to their petroleum-based counterparts. mdpi.comnih.gov this compound, or diamine derivatives thereof, could be utilized as monomers in the synthesis of new polyamides with unique properties. The presence of the cyclopropane (B1198618) ring could impart interesting thermal and mechanical characteristics to the resulting polymers.
Furthermore, the furan moiety itself can be exploited for the creation of dynamic and functional materials. The Diels-Alder reaction of furans is a well-known reversible cycloaddition that can be used to create self-healing polymers and other smart materials. mdpi.com Derivatives of this compound could be designed to incorporate maleimide (B117702) or other dienophile groups, allowing for the creation of cross-linked networks with thermally reversible properties.
The amine functionality also provides a handle for further chemical modification, enabling the incorporation of this furan-based building block into a variety of material scaffolds. For example, it could be grafted onto existing polymer chains to modify their surface properties or used as a precursor for the synthesis of functional additives, such as antioxidants or curing agents for resins. The inherent reactivity of the cyclopropane ring could also be harnessed in polymerization or cross-linking reactions. otago.ac.nzchemrxiv.orgresearchgate.net
| Polymer Type | Potential Monomer/Precursor | Key Properties and Applications |
| Polyamides | Diamine derivatives of this compound | Bio-based, potentially enhanced thermal and mechanical properties due to the cyclopropane group. mdpi.com |
| Polyimides | Diamine derivatives of this compound | High-performance bio-based polymers with good thermal stability. nih.gov |
| Self-Healing Polymers | Derivatives with dienophile groups (e.g., maleimides) | Thermally reversible cross-linking via Diels-Alder reaction with the furan ring. mdpi.com |
| Functional Additives | This compound and its derivatives | Antioxidants, curing agents, surface modifiers for existing polymers. |
Q & A
Q. What are the common synthetic routes for N-(furan-3-ylmethyl)cyclopropanamine, and how can reaction efficiency be optimized?
Methodological Answer: Reductive amination is a widely used method for synthesizing cyclopropanamine derivatives. For example, in , N-(4-(Morpholin-3-yl)benzyl)cyclopropanamine (6f) was synthesized via reductive amination of a benzaldehyde derivative with cyclopropanamine using sodium cyanoborohydride (NaBHCN) in methanol at room temperature, yielding 85% . For This compound , a similar approach could involve reacting furan-3-carbaldehyde with cyclopropanamine under reductive conditions. Optimization parameters include:
- Catalyst choice : NaBHCN or other borohydrides.
- Solvent : Methanol or ethanol for solubility.
- Temperature : Room temperature to 50°C.
- Monitoring : TLC or HPLC to track reaction progress.
- Purification : Column chromatography or recrystallization.
| Reaction Parameter | Example Conditions (From ) |
|---|---|
| Catalyst | NaBHCN |
| Solvent | MeOH |
| Temperature | RT (12 h) |
| Yield | 85% |
Q. How can this compound be analytically characterized?
Methodological Answer: Key techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm structure and purity (e.g., cyclopropane ring protons at δ ~0.5–1.5 ppm and furan protons at δ ~6–8 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for CHNO: 137.21 g/mol).
- Infrared Spectroscopy (IR) : Identify functional groups (e.g., amine N-H stretches ~3300 cm, furan C-O-C ~1250 cm).
- Elemental Analysis : Confirm C, H, N, O composition.
Q. What safety protocols are recommended for handling this compound?
Methodological Answer: Based on analogous compounds (e.g., N-(Piperidin-2-ylmethyl)cyclopropanamine in ):
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, chemical safety goggles, and respirators (e.g., NIOSH P95 for particulates) .
- Ventilation : Use fume hoods to avoid inhalation.
- Spill Management : Absorb with inert material (e.g., sand) and dispose via hazardous waste protocols .
- Storage : In a cool, dry place under inert atmosphere (N or Ar) to prevent degradation .
Advanced Research Questions
Q. How can the stability of this compound under varying pH and temperature conditions be systematically analyzed?
Methodological Answer:
- Accelerated Stability Studies :
- Thermal Stability : Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to assess decomposition temperatures .
- pH Stability : Incubate the compound in buffers (pH 1–13) and monitor degradation via HPLC or LC-MS over 24–72 hours.
- Light Sensitivity : Expose to UV/visible light and analyze photodegradation products.
- Data Interpretation : Compare degradation kinetics (e.g., Arrhenius plots for temperature-dependent stability).
Q. How can contradictory data on the reactivity of this compound in cross-coupling reactions be resolved?
Methodological Answer:
- Control Experiments : Test reactivity under standardized conditions (e.g., Suzuki-Miyaura coupling with Pd catalysts, varying bases, and solvents).
- Mechanistic Probes : Use deuterated analogs or computational studies (DFT) to identify reaction pathways.
- Orthogonal Validation : Compare results across multiple labs or techniques (e.g., NMR vs. X-ray crystallography for structural confirmation) .
Q. What methodologies are effective for optimizing enantiomeric purity in derivatives of this compound?
Methodological Answer:
- Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA/IB) with polar organic mobile phases.
- Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during reductive amination.
- Circular Dichroism (CD) : Confirm enantiopurity by comparing CD spectra to known standards.
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity of this compound analogs?
Methodological Answer:
- Assay Standardization : Replicate experiments using identical cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP levels, IC values).
- Meta-Analysis : Pool data from multiple studies and apply statistical tools (e.g., ANOVA, Bayesian modeling) to identify outliers.
- Structural Confirmation : Verify compound identity via X-ray crystallography or 2D NMR to rule out isomerism or impurities .
Tables for Key Parameters
Q. Table 1: Synthetic Optimization Parameters
| Parameter | Range Tested | Optimal Value | Reference |
|---|---|---|---|
| Catalyst | NaBHCN, NaBH | NaBHCN | |
| Solvent | MeOH, EtOH, THF | MeOH | |
| Temperature (°C) | 25–50 | 25 | |
| Reaction Time (h) | 6–24 | 12 |
Q. Table 2: Stability Study Design
| Condition | Test Range | Analytical Method |
|---|---|---|
| pH | 1–13 | HPLC-MS |
| Temperature (°C) | 25–100 | TGA/DSC |
| Light Exposure | UV (254 nm) | LC-MS |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
